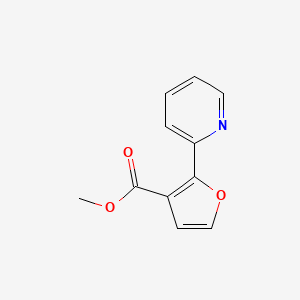
Methyl 2-(pyridin-2-yl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(pyridin-2-yl)furan-3-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a pyridine ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyridin-2-yl)furan-3-carboxylate typically involves the reaction of pyridine-2-carboxaldehyde with furan-3-carboxylic acid under esterification conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in the presence of methanol. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-2-yl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Methyl 2-(pyridin-2-yl)furan-3-methanol.
Substitution: Nitrated or halogenated derivatives of the pyridine ring
Scientific Research Applications
Methyl 2-(pyridin-2-yl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-2-yl)furan-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Similar structure but lacks the pyridine ring.
Ethyl 2-(pyridin-2-yl)furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(pyridin-3-yl)furan-3-carboxylate: Similar structure but with the pyridine ring attached at the 3-position instead of the 2-position
Uniqueness
Methyl 2-(pyridin-2-yl)furan-3-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The combination of the furan and pyridine rings also provides a versatile scaffold for further chemical modifications .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-pyridin-2-ylfuran-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)8-5-7-15-10(8)9-4-2-3-6-12-9/h2-7H,1H3 |
InChI Key |
UGXWXIDQIZSCIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)

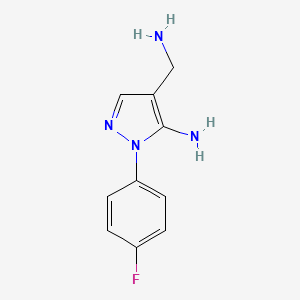


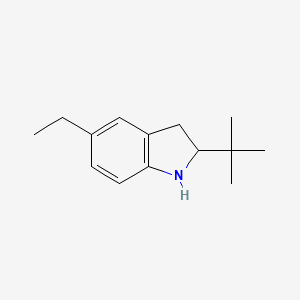

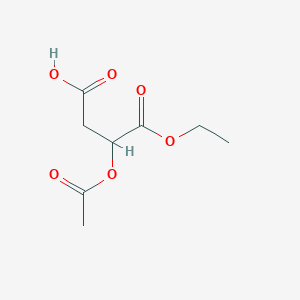


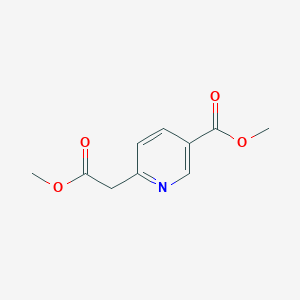
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)

